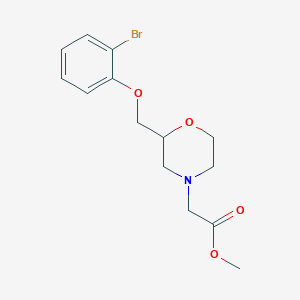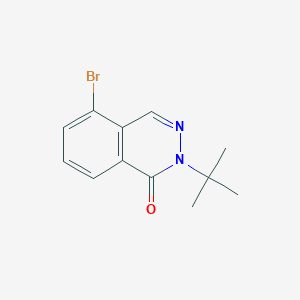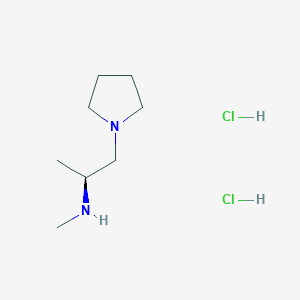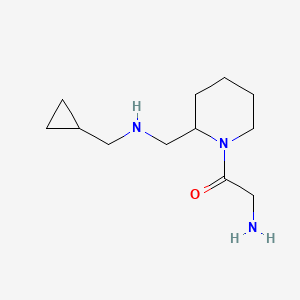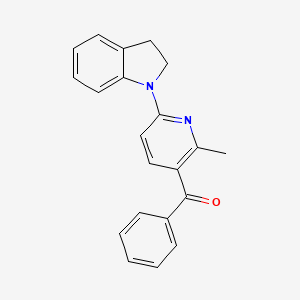
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-phényl-1H-imidazol-5(4H)-one, 2-(4-aminopipéridin-1-yl)- est un composé hétérocyclique qui présente à la fois des motifs imidazole et pipéridine. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-phényl-1H-imidazol-5(4H)-one, 2-(4-aminopipéridin-1-yl)- implique généralement la formation du cycle imidazole suivie de l'introduction du motif pipéridine. Une méthode courante consiste à cycliser des précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction de l'acide 1-phényl-1H-imidazole-5-carboxylique avec la 4-aminopipéridine en présence d'un agent déshydratant peut conduire au composé souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des conditions réactionnelles optimisées afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs haute pression, de systèmes à flux continu et de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1-phényl-1H-imidazol-5(4H)-one, 2-(4-aminopipéridin-1-yl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés imidazole réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau de l'azote de la pipéridine.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en milieu basique.
Principaux produits formés
Oxydation : N-oxydes du cycle imidazole.
Réduction : Dérivés imidazole réduits.
Substitution : Dérivés pipéridine substitués.
Applications De Recherche Scientifique
La 1-phényl-1H-imidazol-5(4H)-one, 2-(4-aminopipéridin-1-yl)- présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour son potentiel en tant que ligand dans les dosages biochimiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques
5. Mécanisme d'action
Le mécanisme d'action de la 1-phényl-1H-imidazol-5(4H)-one, 2-(4-aminopipéridin-1-yl)- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, il peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat et réduisant l'activité enzymatique. Les voies exactes impliquées dépendent du contexte biologique et de la cible spécifiques .
Mécanisme D'action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la 2-(pyridin-2-yl)pyrimidine : Ces composés partagent une structure hétérocyclique similaire et présentent des activités biologiques diverses.
2-Amino-4-(2-aryl-1-cyanoéthényl)-6-(pipéridin-1-yl)pyridine-3,5-dicarbonitriles : Ces composés contiennent également de la pipéridine et présentent une fluorescence à l'état solide.
Unicité
La 1-phényl-1H-imidazol-5(4H)-one, 2-(4-aminopipéridin-1-yl)- est unique en raison de sa combinaison spécifique de motifs imidazole et pipéridine, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H18N4O |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-(4-aminopiperidin-1-yl)-1-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C14H18N4O/c15-11-6-8-17(9-7-11)14-16-10-13(19)18(14)12-4-2-1-3-5-12/h1-5,11H,6-10,15H2 |
Clé InChI |
NXVXYPLMDSMJRN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NCC(=O)N2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




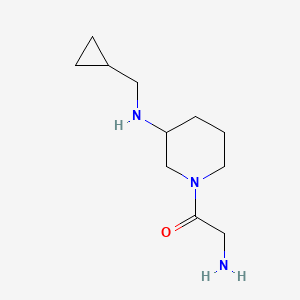

![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)


